molecular formula C15H12N2S B10844368 4-Phenyl-benzo[b]thiophene-2-carboxamidine

4-Phenyl-benzo[b]thiophene-2-carboxamidine

Katalognummer B10844368
Molekulargewicht: 252.3 g/mol
InChI-Schlüssel: HKXOXDHVUZHJFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-benzo[b]thiophene-2-carboxamidine is an organic compound belonging to the class of benzothiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring. The presence of a phenyl group at the 4-position and a carboxamidine group at the 2-position makes this compound unique. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .

Vorbereitungsmethoden

The synthesis of 4-Phenyl-benzo[b]thiophene-2-carboxamidine typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

4-Phenyl-benzo[b]thiophene-2-carboxamidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of 4-Phenyl-benzo[b]thiophene-2-carboxamidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as an agonist of specific receptors. The compound’s effects are mediated through pathways such as the interferon regulatory factor (IRF) cascade and the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways are involved in immune responses and inflammation, making the compound relevant in studies of immune modulation and cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Phenyl-benzo[b]thiophene-2-carboxamidine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C15H12N2S

Molekulargewicht

252.3 g/mol

IUPAC-Name

4-phenyl-1-benzothiophene-2-carboximidamide

InChI

InChI=1S/C15H12N2S/c16-15(17)14-9-12-11(7-4-8-13(12)18-14)10-5-2-1-3-6-10/h1-9H,(H3,16,17)

InChI-Schlüssel

HKXOXDHVUZHJFV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C3C=C(SC3=CC=C2)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.